

Application Notes and Protocols for Staining Tissues and Cells with Cy7

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Compound of Interest

Compound Name: Cy7

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the near-infrared (NIR) fluorescent dye, **Cy7**, for staining tissues and cells. **Cy7**'s emission in the NIR spectrum (around 750-770 nm) offers significant advantages for biological imaging, including reduced autofluorescence from biological samples and deeper tissue penetration, leading to an improved signal-to-noise ratio.^{[1][2]} This makes it an ideal candidate for a variety of applications, from immunofluorescence and flow cytometry to in vivo imaging.^[2]

Key Properties of Cy7

Property	Value	Reference
Excitation Maximum	~750 nm	[2]
Emission Maximum	~773 nm	[2]
Molar Extinction Coefficient	> 200,000 cm ⁻¹ M ⁻¹	[3]
Quantum Yield	Variable, generally lower than Cy5	
Photostability	Lower than other cyanine dyes like Cy5	
Advantages	Low background autofluorescence, deep tissue penetration	[1]
Disadvantages	Lower photostability	

Recommended Filter Sets for Cy7 Microscopy

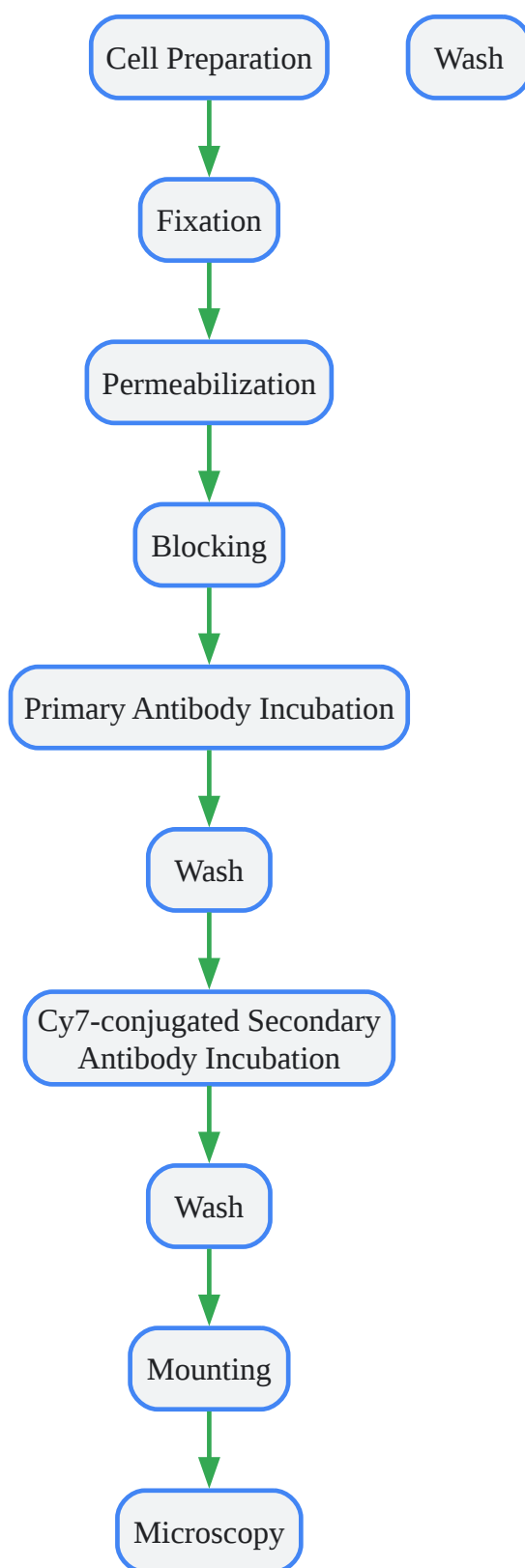
For optimal detection of **Cy7** fluorescence, a specific filter set is crucial.

Component	Wavelength Specifications	Reference
Excitation Filter	708/75 nm or 710/75 nm	[4][5]
Dichroic Mirror	757 nm or 760 nm long-pass	[4][5]
Emission Filter	809/81 nm or 810/90 nm	[4][5]

Application 1: Immunocytochemistry (ICC) Staining of Cultured Cells

This protocol outlines the steps for staining fixed and permeabilized cultured cells with a **Cy7**-conjugated primary or secondary antibody.

Experimental Workflow: Immunocytochemistry



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Caption: Workflow for immunocytochemistry with **Cy7**.

Detailed Protocol: Immunocytochemistry

Materials:

- Cultured cells on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[6]
- Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal serum in PBS)[6]
- Primary antibody (if using a **Cy7**-conjugated secondary)
- **Cy7**-conjugated primary or secondary antibody
- Antifade mounting medium
- Fluorescence microscope with appropriate **Cy7** filter set

Procedure:

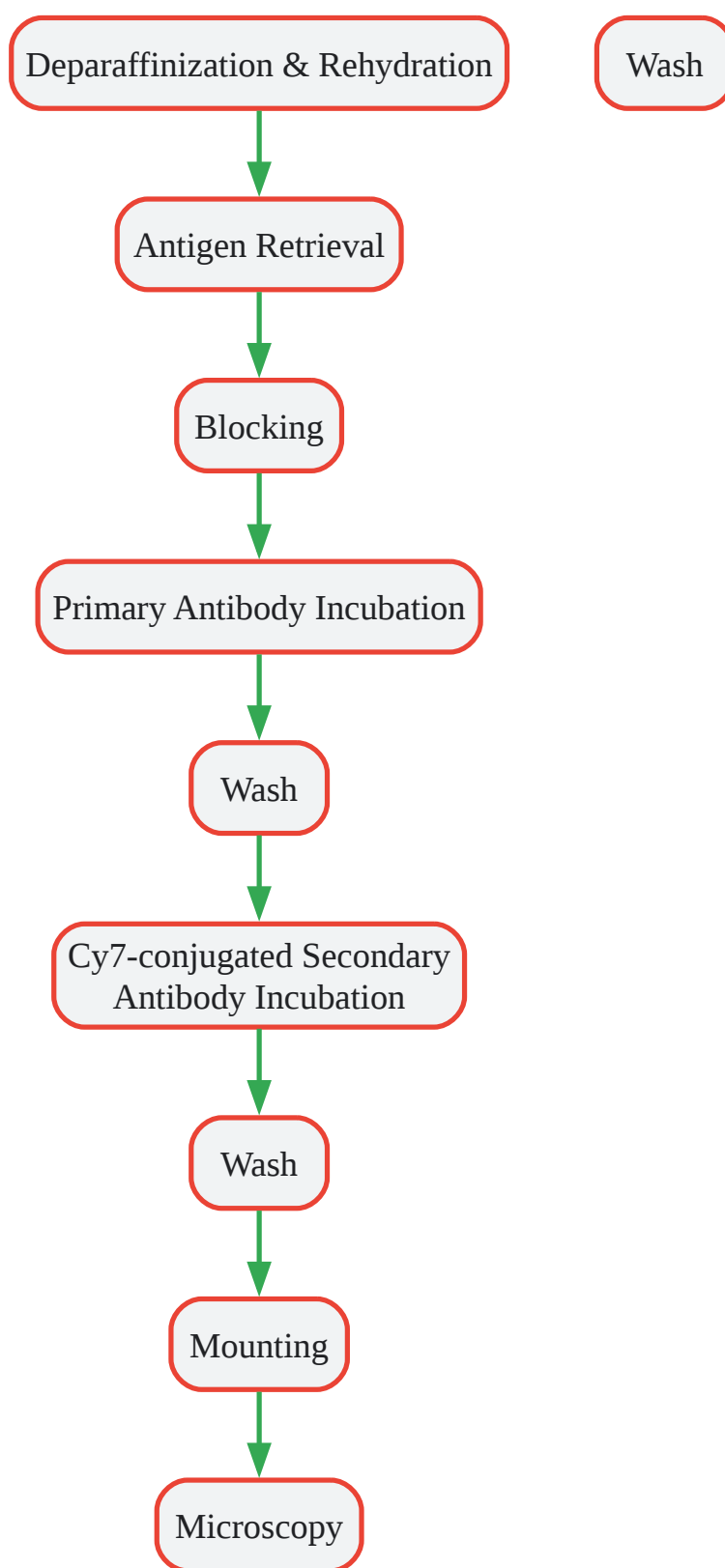
- Cell Preparation:
 - Plate cells on sterile glass coverslips or in imaging-compatible plates and culture until the desired confluency.
- Fixation:
 - Gently aspirate the culture medium.
 - Wash the cells twice with PBS.
 - Add Fixation Buffer and incubate for 10-20 minutes at room temperature.[6]
 - Wash three times with PBS for 5 minutes each.

- Permeabilization (for intracellular targets):
 - Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[6]
 - Wash three times with PBS for 5 minutes each.
- Blocking:
 - Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[6]
- Antibody Incubation:
 - Primary Antibody (if applicable): Dilute the primary antibody in Blocking Buffer to the recommended concentration (typically 1-10 µg/mL, but should be optimized). Incubate for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS for 5 minutes each.
 - **Cy7**-Conjugated Antibody: Dilute the **Cy7**-conjugated primary or secondary antibody in Blocking Buffer. Typical starting dilutions range from 1:100 to 1:1000, but should be optimized for your specific antibody and target. Incubate for 1 hour at room temperature, protected from light.
 - Wash three times with PBS for 5 minutes each, protected from light.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Image the cells using a fluorescence microscope equipped with a **Cy7** filter set. To minimize photobleaching, use the lowest possible excitation light intensity and exposure time.[7]

Application 2: Immunohistochemistry (IHC) Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for staining FFPE tissue sections with **Cy7**-conjugated antibodies. Optimization of antigen retrieval, antibody concentration, and incubation times is critical for successful staining.

Experimental Workflow: Immunohistochemistry (FFPE)



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Caption: Workflow for FFPE immunohistochemistry with **Cy7**.

Detailed Protocol: Immunohistochemistry (FFPE)

Materials:

- FFPE tissue sections on slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA pH 9.0)[8][9]
- Blocking Buffer (e.g., 5% BSA or normal serum in PBS)[10]
- Primary antibody (if using a **Cy7**-conjugated secondary)
- **Cy7**-conjugated primary or secondary antibody
- Antifade mounting medium
- Fluorescence microscope with appropriate **Cy7** filter set

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) two times for 5-10 minutes each.
 - Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each.
 - Rinse with deionized water.
- Antigen Retrieval:
 - This step is crucial for unmasking epitopes. The choice of buffer and heating method depends on the antigen and antibody.

- Heat-Induced Epitope Retrieval (HIER): Immerse slides in pre-heated Antigen Retrieval Buffer and heat using a microwave, pressure cooker, or water bath.[8] A typical condition is 20 minutes at 95-100°C.[8]
- Allow slides to cool to room temperature in the buffer.
- Wash with PBS three times for 5 minutes each.
- Blocking:
 - Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.[10]
- Antibody Incubation:
 - Primary Antibody (if applicable): Dilute the primary antibody in Blocking Buffer. Recommended starting concentrations are typically in the range of 1-25 µg/mL.[11] Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber. Wash three times with PBS for 5 minutes each.
 - **Cy7**-Conjugated Antibody: Dilute the **Cy7**-conjugated antibody in Blocking Buffer. The optimal dilution should be determined empirically, but a starting range of 1:100 to 1:500 is common. Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
 - Wash three times with PBS for 5 minutes each, protected from light.
- Mounting and Imaging:
 - Mount with an antifade mounting medium.
 - Image using a fluorescence microscope with a **Cy7** filter set, minimizing light exposure to prevent photobleaching.[7]

Troubleshooting Common Issues with Cy7 Staining

Issue	Possible Cause	Suggested Solution	Reference
Weak or No Signal	Antibody Concentration Too Low:	Perform a titration to determine the optimal antibody concentration.	[12] [13]
Photobleaching: Cy7 is susceptible to photobleaching.	Minimize exposure to excitation light. Use an antifade mounting medium. Image immediately after staining.	[7]	
Inefficient Antigen Retrieval (IHC): Epitopes may be masked.	Optimize the antigen retrieval method (buffer pH, heating time, and temperature). Try both citrate and Tris-EDTA buffers.	[8] [9]	
Poor Permeabilization (ICC): For intracellular targets.	Increase the concentration of the permeabilizing agent (e.g., Triton X-100) or the incubation time.	[14]	
High Background	Antibody Concentration Too High:	Reduce the concentration of the primary or Cy7-conjugated antibody.	[12]
Inadequate Blocking:	Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).	[13]	

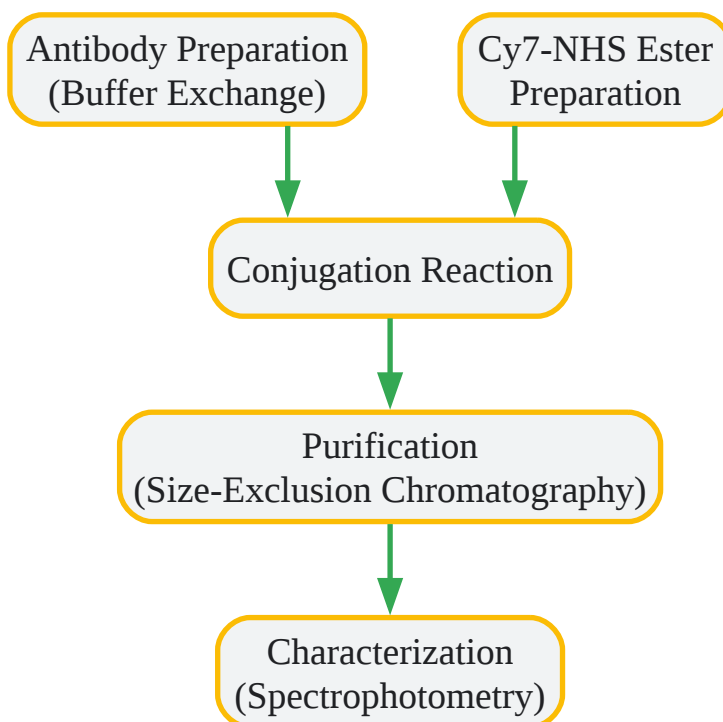
Insufficient Washing:	Increase the number and/or duration of wash steps.	[12]
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Tissue Autofluorescence: Although reduced in the NIR, some residual autofluorescence can occur.	Use a true spectral imaging system to unmix the Cy7 signal from the autofluorescence.
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Antibody Conjugation to Cy7

For researchers wishing to conjugate their own antibodies, several kits and protocols are available. A common method involves the use of NHS-ester activated **Cy7** dyes that react with primary amines on the antibody.

Workflow for Antibody Conjugation to Cy7-NHS



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Caption: Workflow for conjugating an antibody with a **Cy7**-NHS ester.

Key Parameters for Antibody Conjugation

Parameter	Recommended Condition	Reference
Antibody Buffer	Amine-free buffer (e.g., PBS or HEPES), pH 8.0-9.0	
Antibody Concentration	1-10 mg/mL	
Dye:Antibody Molar Ratio	5:1 to 15:1 (start with ~10:1 and optimize)	
Reaction Time	1-2 hours at room temperature	
Reaction Quenching	Addition of a primary amine-containing buffer (e.g., Tris)	
Purification Method	Size-exclusion chromatography (e.g., Sephadex G-25)	

Note: For detailed, step-by-step conjugation protocols, it is recommended to consult the manufacturer's instructions for the specific **Cy7**-NHS ester product being used. Several commercial kits are also available that simplify the process and often do not require a separate purification step.^{[15][16]}

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